molecular formula C10H17NO B13320177 6-Azaspiro[4.6]undecan-7-one

6-Azaspiro[4.6]undecan-7-one

Cat. No.: B13320177
M. Wt: 167.25 g/mol
InChI Key: ZAIJXDPKYTUREW-UHFFFAOYSA-N
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Description

6-Azaspiro[4.6]undecan-7-one (CAS No. 75920-82-0) is a spirocyclic compound characterized by a nitrogen atom (aza) integrated into a bicyclic structure where two rings share a single atom (spiro junction). Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol . The compound consists of a six-membered ring fused to a four-membered ring via a shared carbon atom, with a ketone group at position 5.

Key properties include:

  • Purity: Not specified (vendor-dependent).
  • Storage: Recommended at room temperature .
  • Availability: Limited suppliers (Ambeed, Inc. and two others) , though currently out of stock .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-azaspiro[4.6]undecan-7-one

InChI

InChI=1S/C10H17NO/c12-9-5-1-2-6-10(11-9)7-3-4-8-10/h1-8H2,(H,11,12)

InChI Key

ZAIJXDPKYTUREW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)NC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[4.6]undecan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired spirocyclic product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[4.6]undecan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogs and Ring System Variations

The following table summarizes critical differences between 6-Azaspiro[4.6]undecan-7-one and related spirocyclic compounds:

Compound Name CAS No. Molecular Formula Ring System Key Features Applications/Notes References
This compound 75920-82-0 C₁₀H₁₇NO [4.6] Ketone at position 7, no oxygen in rings Scaffold for derivatives
7-Azaspiro[4.5]decan-6-one 1215295-95-6 C₉H₁₅NO [4.5] Smaller ring system (5-membered vs. 6) Intermediate in organic synthesis
1,4-Dioxa-8-azaspiro[4.6]undecane 16803-07-9 C₈H₁₅NO₂ [4.6] Contains two oxygen atoms (dioxa) Higher polarity, stability studies
2-Azaspiro[5.5]undecan-1-one 1215295-79-6 C₁₀H₁₇NO [5.5] Larger spiro system, ketone at position 1 Not specified
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate - C₁₈H₂₃NO₂ [4.5] Ester and benzyl substituents GABA-analogous amino acid derivatives
Key Observations:
  • Ring Size : The [4.6] system in this compound provides distinct steric and electronic properties compared to smaller ([4.5]) or larger ([5.5]) systems. For example, 7-Azaspiro[4.5]decan-6-one’s [4.5] system may confer higher strain, affecting reactivity .
  • Functional Groups : The ketone group in the target compound contrasts with esters (e.g., N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate) or ethers (e.g., 1,4-Dioxa-8-azaspiro[4.6]undecane), which influence solubility and biological interactions .

Commercial Availability

  • The target compound is less accessible (2 suppliers, out of stock) compared to analogs like 7-Azaspiro[4.5]decan-6-one (3 suppliers) .

Biological Activity

6-Azaspiro[4.6]undecan-7-one is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

The synthesis of this compound typically involves cyclization reactions, such as the cyclization of piperidin-4-one with but-3-en-1-ol under acidic conditions like sulfuric acid. The unique spirocyclic structure contributes to its biological activity by allowing interaction with various enzymes and receptors in biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, compounds structurally similar to this compound have demonstrated potent anti-mycobacterial activity, indicating a potential role in treating tuberculosis .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium bovis< 5 μM
Staphylococcus aureus< 10 μM
Candida albicans< 15 μM

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit tumor growth by affecting various stages of the cell cycle and inducing apoptosis in cancer cells. The mechanism involves modulation of specific signaling pathways that are crucial for tumor progression.

Case Study: Antitumor Effects
In a study assessing the effects of several azaspiro compounds, including this compound, it was found that these compounds significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to inhibit key kinases involved in cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in disease pathways, such as COX-1 and COX-2, which play roles in inflammation and cancer progression.
  • Membrane Disruption : Its amphiphilic nature allows it to disrupt microbial membranes, enhancing its antimicrobial efficacy.
  • Signal Pathway Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, making it a candidate for further drug development.

Comparative Studies

When compared to other spirocyclic compounds, such as 2-Azaspiro[4.6]undecan-3-one and 10-Oxa-6-azaspiro[4.6]undecan-7-one, this compound exhibits unique biological properties due to its specific nitrogen-containing structure, which enhances its interaction with biological targets.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntitumor Activity
This compoundHighModerate
2-Azaspiro[4.6]undecan-3-oneModerateLow
10-Oxa-6-azaspiro[4.6]undecan-7-oneLowHigh

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